molecular formula C12H10O3 B029757 6-Hydroxy-2-naphthaleneacetic acid CAS No. 10441-46-0

6-Hydroxy-2-naphthaleneacetic acid

Cat. No. B029757
CAS RN: 10441-46-0
M. Wt: 202.21 g/mol
InChI Key: YNECZMXVHIGGSP-UHFFFAOYSA-N
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Description

6-Hydroxy-2-naphthaleneacetic acid (HNA) is a synthetic compound that has been widely used in scientific research due to its unique properties. HNA is a derivative of naphthaleneacetic acid (NAA), which is a plant hormone that regulates cell growth and differentiation. HNA has been found to have similar effects on cell growth and differentiation, making it a valuable tool for studying cellular processes.

Scientific Research Applications

Metal Complexes and Biological Activity

6-Hydroxy-2-naphthaleneacetic acid and its derivatives, such as Naproxen, play a significant role in forming metal complexes with biological activities. The coordination compounds formed by these derivatives have been studied for their structural features, spectroscopic and physicochemical properties, and biological activities (Lazou, Perontsis, & Psomas, 2023).

Plant Growth and Drought Tolerance

The compound has been found to influence plant growth. For example, its application in soybeans can prevent monocarpic senescence, maintaining the plant's starch and nitrogen during senescence (Nood�n, Kahanak, & Okatan, 1979). Additionally, pretreatment with this compound in soybean seedlings has shown to improve drought resistance, influencing the levels of hydrogen peroxide, indole-3-acetic acid, and abscisic acid, which boosts antioxidant capacity and tolerance to drought stress (Xing et al., 2016).

Molecular Structure Analysis

The molecular structure of derivatives like Naproxen, which is closely related to this compound, has been determined using X-ray diffraction techniques. These studies provide insights into the molecular configurations and interactions of such compounds (Kim & Song, 1984).

Biochemical Applications

The compound's derivatives have been used in biochemical applications, such as developing a covalent fluorescence probe based on excited-state proton transfer. This application has implications for studying conformational changes and molecular interactions in proteins (Laws, Posner, & Brand, 1979).

Agricultural Applications

In agriculture, it has been utilized for its effects on fruit growth and development. For instance, its application in loquat trees significantly affected fruit thinning, size, and quality (Agustí, Juan, Almela, & Gariglio, 2000).

Photodetachment and Photoreactions

Research on substituted naphthalene anions, including derivatives of this compound, has contributed to understanding photodetachment and photoreactions. These studies are significant for spectroscopic analysis and molecular characterization (Bull et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, Naphthalene, indicates that it is classified as a flammable solid and suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(6-hydroxynaphthalen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7,13H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNECZMXVHIGGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388495
Record name 6-HYDROXY-2-NAPHTHALENEACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10441-46-0
Record name 6-Hydroxy-2-naphthaleneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10441-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-HYDROXY-2-NAPHTHALENEACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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